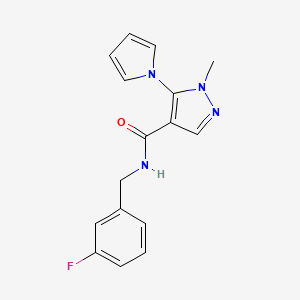

N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative featuring a 3-fluorobenzyl group, a methyl substituent at the 1-position, and a pyrrole ring at the 5-position. Pyrazole-carboxamides are widely explored in medicinal chemistry due to their structural versatility, enabling interactions with diverse biological targets. The fluorine atom on the benzyl group may enhance lipophilicity and metabolic stability, while the pyrrole ring could contribute to π-π stacking or hydrogen bonding in receptor binding.

Properties

Molecular Formula |

C16H15FN4O |

|---|---|

Molecular Weight |

298.31 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C16H15FN4O/c1-20-16(21-7-2-3-8-21)14(11-19-20)15(22)18-10-12-5-4-6-13(17)9-12/h2-9,11H,10H2,1H3,(H,18,22) |

InChI Key |

DNCOIKCHMWLKBN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NCC2=CC(=CC=C2)F)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Introduction of the pyrrole ring: The pyrrole ring can be introduced via a condensation reaction with suitable aldehydes or ketones.

Attachment of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrazole derivative.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the fluorobenzyl and pyrrole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrazole Core

The pyrazole ring’s substituents significantly influence physicochemical and biological properties:

- Target Compound : Contains a 1-methyl group and 5-pyrrole substituent. The pyrrole’s electron-rich nature may enhance binding to aromatic residues in target proteins.

- Analogs: Include 5-chloro, 4-cyano, and aryl groups (e.g., 3a–3p). For example, compound 3d (5-chloro, 4-cyano, 4-fluorophenyl) exhibits a high yield (71%) and elevated melting point (181–183°C), suggesting strong crystallinity due to halogen and cyano interactions .

- Compound : Features a trifluoromethyl group and sulfanyl linkage, which increase lipophilicity and may alter metabolic pathways compared to the target’s pyrrole .

Table 1: Substituent Impact on Physical Properties

Aryl Group Variations

The nature of the aryl or benzyl group affects electronic and steric properties:

- Target Compound : 3-fluorobenzyl group introduces meta-fluorine, which may reduce steric hindrance compared to para-substituted analogs (e.g., 3d’s 4-fluorophenyl).

- Compounds : Para-substituted aryl groups (e.g., 4-chlorophenyl in 3b ) show lower yields (68%) compared to 4-fluorophenyl (3d , 71%), suggesting fluorine’s electronic effects favor reaction efficiency .

Heterocyclic Ring Modifications

- Pyrrole vs. Triazole () : The target’s pyrrole ring offers NH groups for hydrogen bonding, whereas triazoles (e.g., ) provide greater rigidity and resistance to oxidation. This may influence pharmacokinetic profiles .

- Carbamate vs. Carboxamide () : The carbamate group in ’s compound is more prone to hydrolysis than the target’s carboxamide, affecting stability under physiological conditions .

Pharmacological Implications

For instance:

- Cannabinoid Receptor Binding: Analogs with aryl groups (e.g., WIN 55212-2 in ) show higher CB2 affinity. The target’s 3-fluorobenzyl group may mimic such aryl motifs, though pyrrole’s electron-rich system could alter selectivity .

- Signal Transduction: Pyrazole-carboxamides in lack ion channel modulation (unlike CB1 receptors), suggesting divergent mechanisms compared to classical cannabinoid ligands .

Biological Activity

N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The chemical structure of N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be represented as follows:

- Molecular Formula : C15H15FN4O

- Molecular Weight : 284.31 g/mol

- IUPAC Name : N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Research indicates that compounds with a pyrazole core, such as N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, exhibit a range of biological activities primarily through modulation of neurotransmitter systems, particularly involving NMDA receptors. NMDA receptors are crucial for synaptic plasticity and memory function, and their modulation has implications for treating conditions like Alzheimer's disease and schizophrenia .

1. Neuroprotective Effects

Studies have demonstrated that pyrazole derivatives can exert neuroprotective effects by inhibiting excitotoxicity associated with NMDA receptor activation. This is particularly relevant in the context of neurodegenerative diseases where excessive activation of NMDA receptors contributes to neuronal damage .

2. Anti-inflammatory Properties

N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has shown potential anti-inflammatory effects in various in vitro models. The compound appears to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

3. Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has been reported to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study on neuroprotective effects (2020) | Demonstrated significant reduction in neuronal death in models of excitotoxicity | Supports the use of pyrazole derivatives in neuroprotection |

| Anti-inflammatory activity assessment (2022) | Inhibition of TNF-alpha and IL-6 production in macrophages | Suggests potential for treating inflammatory diseases |

| Anticancer efficacy study (2023) | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM | Indicates promising anticancer properties |

Q & A

Q. What are the key synthetic routes for N-(3-fluorobenzyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

The synthesis of this compound typically involves multi-step reactions, leveraging pyrazole core formation followed by functionalization. A plausible route includes:

- Step 1 : Condensation of a fluorinated benzylamine with a pre-functionalized pyrazole-carboxylic acid derivative.

- Step 2 : Introduction of the 1H-pyrrol-1-yl moiety via nucleophilic substitution or coupling reactions, often using Pd catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) under inert conditions .

- Step 3 : Methylation at the pyrazole N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DMF, Et₃N, 110°C | 29% | |

| 2 | Pd₂(dba)₃, XPhos, 100°C | 70% | |

| 3 | CH₃I, K₂CO₃, DMF | 88% |

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for the 3-fluorobenzyl group (δ 4.5–5.0 ppm for -CH₂-; aromatic protons at δ 7.0–7.5 ppm with meta-F coupling) .

- ¹³C NMR : Distinct signals for the carboxamide carbonyl (~165–170 ppm) and pyrazole/pyrrole carbons .

- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (~1680 cm⁻¹) and N-H (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₇H₁₆F₃N₅O: 375.13) .

Q. What are the common impurities encountered during synthesis?

- Unreacted intermediates : Residual 3-fluorobenzylamine or uncyclized pyrazole precursors.

- Byproducts : Halogenated side products from incomplete coupling (e.g., Br or Cl adducts if using halogenated reagents) .

- Oxidation products : Degradation of the pyrrole ring under acidic/oxidative conditions .

Q. Mitigation Strategies :

- Purification via column chromatography (silica gel, eluent: EtOAc/hexane) .

- Recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling step?

- Catalyst Optimization : Use of Buchwald-Hartwig conditions (e.g., Pd(OAc)₂ with SPhos ligand) for C-N bond formation, enhancing coupling efficiency .

- Solvent Effects : Replacing DMF with DMA (dimethylacetamide) to reduce side reactions .

- Temperature Control : Gradual heating (ramp from 25°C to 100°C) to prevent decomposition of sensitive intermediates .

Case Study : Substituting Pd₂(dba)₃ with PdCl₂(PPh₃)₂ increased yield from 70% to 85% in analogous pyrazole couplings .

Q. What biological targets are plausible based on structural analogs?

- Factor Xa Inhibition : Analogous pyrazole carboxamides (e.g., razaxaban) show potent anticoagulant activity via Factor Xa binding, suggesting similar targeting .

- Antimicrobial Activity : Pyrazole-pyrrole hybrids exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to membrane disruption .

- Kinase Inhibition : Fluorobenzyl groups enhance selectivity for tyrosine kinases (e.g., EGFR) by interacting with hydrophobic pockets .

Q. How to resolve contradictions in spectral data interpretation?

- Scenario : Discrepancies in ¹H NMR integration ratios (e.g., missing -CH₂- signals).

- Root Cause : Rotameric splitting due to restricted rotation of the carboxamide group .

- Solution :

- Acquire 2D NMR (COSY, HSQC) to confirm connectivity.

- Use variable-temperature NMR to coalesce split peaks .

Example : In razaxaban analogs, VT-NMR at 60°C simplified complex splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.